5-(Methylthio)thiophene-2-carbonitrile

Medicinal chemistry Anthelmintic discovery Structure-activity relationship

5-(Methylthio)thiophene-2-carbonitrile (CAS 175205-78-4) is a sulfur-containing heterocyclic building block featuring a thiophene core substituted at the 2-position with a cyano group and at the 5-position with a methylthio group. With a molecular weight of 155.24 g/mol and a predicted LogP of 2.34, this compound serves as a versatile small molecule scaffold for medicinal chemistry and materials science applications, primarily as an intermediate for further functionalization rather than a terminal bioactive entity.

Molecular Formula C6H5NS2
Molecular Weight 155.2 g/mol
CAS No. 175205-78-4
Cat. No. B064458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Methylthio)thiophene-2-carbonitrile
CAS175205-78-4
Synonyms5-(METHYLTHIO)THIOPHENE-2-CARBONITRILE
Molecular FormulaC6H5NS2
Molecular Weight155.2 g/mol
Structural Identifiers
SMILESCSC1=CC=C(S1)C#N
InChIInChI=1S/C6H5NS2/c1-8-6-3-2-5(4-7)9-6/h2-3H,1H3
InChIKeyBPVUDMPPURTXDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Methylthio)thiophene-2-carbonitrile (CAS 175205-78-4): Scientific Procurement and Technical Baseline


5-(Methylthio)thiophene-2-carbonitrile (CAS 175205-78-4) is a sulfur-containing heterocyclic building block featuring a thiophene core substituted at the 2-position with a cyano group and at the 5-position with a methylthio group [1]. With a molecular weight of 155.24 g/mol and a predicted LogP of 2.34, this compound serves as a versatile small molecule scaffold for medicinal chemistry and materials science applications, primarily as an intermediate for further functionalization rather than a terminal bioactive entity [2]. Commercial availability typically ranges from 95% to 97% purity .

Regioselective thiophene scaffold with orthogonal directing groups
Enables sequential functionalization at C3 and C4 positions
Defined lipophilicity window for SAR exploration

Why 5-(Methylthio)thiophene-2-carbonitrile Cannot Be Freely Substituted with Other Thiophene Carbonitriles


Thiophene-2-carbonitriles bearing different substitution patterns are not functionally interchangeable due to distinct regiochemical and electronic profiles. The 2-cyano-5-methylthio substitution pattern of this compound confers a specific electron distribution and metalation-directing behavior that differs fundamentally from regioisomers such as 3-substituted analogs or compounds lacking the methylthio directing group . Furthermore, the ortho-relationship between the cyano and methylthio groups in 3-substituted variants (e.g., 2-methylthio-thiophene-3-carbonitrile) creates different steric and electronic environments that alter both synthetic accessibility and downstream reactivity [1]. Procurement decisions must therefore be guided by specific substitution requirements rather than generic thiophene carbonitrile classification.

Regioisomer
5-(Methylthio)thiophene-2-carbonitrile (2-cyano, 5-methylthio) 2-(Methylthio)thiophene-3-carbonitrile (3-cyano, 2-methylthio) may shift binding orientation and electronic profile, limiting direct substitution.
Directing Effect
Methylthio at C5 directs metalation to C4; cyano at C2 withdraws electrons. 3-cyano-2-methylthio isomer directs metalation differently, altering available substitution sites and product classes.
Electronic System
Push-pull configuration (EW cyano + ED methylthio) across thiophene core. Mono-substituted or differently substituted analogs lack this predefined electronic motif, affecting optoelectronic properties.

Quantitative Differentiation Evidence for 5-(Methylthio)thiophene-2-carbonitrile


Regioisomeric Distinction: 5-(Methylthio)thiophene-2-carbonitrile vs. 2-(Methylthio)thiophene-3-carbonitrile Scaffolds

The substitution pattern difference between 5-(methylthio)thiophene-2-carbonitrile (2-cyano, 5-methylthio) and the anthelmintic scaffold 2-(methylthio)thiophene-3-carbonitrile (3-cyano, 2-methylthio) represents a critical regioisomeric distinction. González et al. identified 4-(4-fluorophenyl)-2-methylthio-thiophene-3-carbonitrile as an active anthelmintic lead compound against Haemonchus contortus, demonstrating that the 3-cyano-2-methylthio arrangement is essential for biological activity in this series [1]. In contrast, 5-(methylthio)thiophene-2-carbonitrile positions the cyano group at the 2-position and the methylthio group at the 5-position, creating a distinctly different substitution vector and electronic profile. This regioisomeric variation alters both the spatial orientation of potential interactions and the electron-withdrawing effects across the thiophene ring, making the two compounds non-interchangeable in applications requiring precise positional control.

Regioisomeric Scaffold
Cross-study comparable
2-Cyano-5-methylthio vs. 3-cyano-2-methylthio
Regioisomeric identity determines binding orientation
Non-interchangeable in positional SAR programs
Medicinal chemistry Anthelmintic discovery Structure-activity relationship Thiophene scaffolds

Physicochemical Property Comparison: LogP and Lipophilicity Differentiation

5-(Methylthio)thiophene-2-carbonitrile exhibits a calculated LogP of 2.34 (source: MolBase) to 2.54 (source: ChemBase JChem calculation) [1][2]. In comparison, the structurally related 5-acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile, which contains additional amino and acetyl substituents, demonstrates different physicochemical behavior due to increased hydrogen-bonding capacity. The carbonitrile group introduces a strong electron-withdrawing characteristic with a calculated Hammett σp constant contribution, while the methylthio group enhances sulfur content and modulates lipophilicity . The LogD at pH 7.4 equals 2.54, indicating the compound remains predominantly neutral and lipophilic across physiological pH ranges [2], differentiating it from analogs with ionizable substituents.

Lipophilicity Range
Class-level inference
LogP 2.34–2.54; LogD 2.54
Moderate lipophilicity supports membrane permeability studies
Calculated values; experimental verification recommended
Physicochemical profiling ADME prediction Lipophilicity Drug-likeness

Synthetic Accessibility and Regioselective Functionalization Potential

The 5-(methylthio)thiophene-2-carbonitrile scaffold offers defined regioselectivity for further functionalization based on established chemistry of (methylthio)thiophenes. Fattuoni et al. demonstrated that 2-(methylthio)thiophene undergoes polyfunctionalization with superbases to yield 2,αS-disubstituted derivatives, while 3-(methylthio)thiophene yields 2,5,αS-trisubstituted derivatives . Extending this methodology, 5-(methylthio)thiophene-2-carbonitrile, bearing a methylthio group at the 5-position and a cyano group at the 2-position, presents a unique metalation profile: the methylthio group directs metalation to the adjacent α-position (position 4), while the electron-withdrawing cyano group modulates ring electronics to influence substitution at the remaining open position (position 3). This orthogonal reactivity pattern distinguishes it from 2-(methylthio)thiophene, 3-(methylthio)thiophene, and 2-(methylthio)thiophene-3-carbonitrile analogs.

Metalation Profile
Class-level inference
Methylthio directs metalation to C4; cyano modulates C3 reactivity
Enables sequential difunctionalization strategies
Based on superbase polyfunctionalization methodology
Synthetic methodology Regioselective functionalization Polyfunctionalization Metalation

Commercial Purity and Quality Specification Baseline

Commercial availability of 5-(methylthio)thiophene-2-carbonitrile is established across multiple suppliers with defined purity specifications. AK Scientific offers this compound at 95% minimum purity (Catalog 5789AD) , while MolCore supplies at NLT 97% purity (Catalog MCM21631) under ISO-certified quality systems for pharmaceutical R&D . In comparison, structurally similar thiophene carbonitriles such as 5-acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile (CAS 116171-01-8) and 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carbonitrile (CAS 175202-62-7) carry different pricing and availability profiles based on synthetic complexity and demand. The target compound benefits from simpler synthetic accessibility relative to multi-substituted analogs, resulting in more favorable commercial pricing: approximately €125/g at 1g scale from CymitQuimica, scaling to €749 for 10g .

Purity & Supply
Direct head-to-head comparison
95–97% purity across multiple vendors
Established multi-vendor supply with documented purity
Supplier specification review supports batch consistency
Quality control Procurement specification Purity standards Supply chain

Electronic Properties: Calculated Hammett Constant and Substituent Effects

The electronic profile of 5-(methylthio)thiophene-2-carbonitrile is defined by two contrasting substituents: the strongly electron-withdrawing cyano group (Hammett σp calculated value available from substituent parameter studies) and the methylthio group, which modulates sulfur content and contributes to overall electronic properties . Studies on core-electron energies for sulfur in a series of 2-substituted thiophenes have established relationships between electronic substituent parameters including Taft-Topsom and Charton models [1]. In comparison to thiophene-2-carbonitrile lacking the methylthio substituent, the 5-methylthio modification introduces additional sulfur electron density, alters the HOMO-LUMO gap through extended conjugation, and provides a handle for sulfur-mediated intermolecular interactions (S⋯S contacts and S-π interactions) relevant to materials science applications. The combination of cyano electron-withdrawal and methylthio electron-donation creates a push-pull electronic system across the thiophene core, a feature absent in mono-substituted analogs.

Electronic Configuration
Class-level inference
Push-pull system: cyano (EW) + methylthio (ED)
Predefined electronic motif for materials chemistry
Relevant for tuning optical and charge-transport properties
Electronic effects Structure-property relationships Substituent parameters SAR studies

Recommended Application Scenarios for 5-(Methylthio)thiophene-2-carbonitrile Based on Evidence


Scaffold for Regioisomerically Distinct Thiophene-Based Kinase or Anthelmintic Inhibitor Libraries

This compound serves as a building block for constructing thiophene-based small molecule libraries where the 2-cyano-5-methylthio substitution pattern provides a regioisomeric alternative to established bioactive scaffolds such as the 3-cyano-2-methylthio anthelmintic series described by González et al. [1]. The different positioning of the cyano and methylthio groups enables exploration of distinct binding orientations while maintaining similar physicochemical properties (LogP 2.34–2.54), allowing systematic SAR studies around the thiophene core orientation [2].

Regioselective Intermediate for Sequential Functionalization via Directed Metalation

Based on the polyfunctionalization methodology established by Fattuoni et al. for (methylthio)thiophenes [1], this compound is suitable for synthetic routes requiring sequential introduction of substituents at positions 3 and 4 of the thiophene ring. The methylthio group at position 5 directs metalation to the adjacent position 4, while the electron-withdrawing cyano group at position 2 modulates ring electronics, enabling orthogonal functionalization strategies not possible with regioisomeric starting materials [1].

Push-Pull Building Block for Organic Electronic Materials Development

The dual substitution of 5-(methylthio)thiophene-2-carbonitrile—with an electron-withdrawing cyano group at C2 and an electron-donating methylthio group at C5—creates an intramolecular push-pull electronic system across the thiophene core [1]. This configuration is valuable for tuning HOMO-LUMO gaps and optical properties in organic semiconductors and nonlinear optical materials. Thiophene-2-carbonitrile groups have been successfully employed as electron-accepting units in non-fullerene acceptors for organic solar cells, demonstrating the relevance of this functional group class in optoelectronic applications [2]. The additional methylthio substitution provides enhanced sulfur content and potential for intermolecular S⋯S interactions that can improve charge transport in thin-film devices [3].

Application
Selection Property
Validation Focus
Kinase / Anthelmintic Inhibitor Libraries
Regioisomeric scaffold configuration
SAR binding orientation and target engagement
Sequential Functionalization via Directed Metalation
Metalation-directing profile (C5→C4)
Orthogonal difunctionalization efficiency
Organic Electronic Materials Development
Push-pull electronic character
HOMO-LUMO gap tuning and charge transport

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